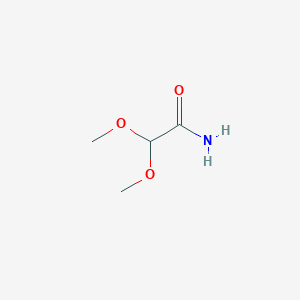

2,2-Dimethoxyacetamide

Description

2,2-Dimethoxyacetamide is an acetamide derivative characterized by two methoxy (-OCH₃) groups attached to the alpha carbon of the acetamide backbone. Its molecular formula is C₄H₉NO₃, with an average molecular weight of 135.12 g/mol (based on structural analogs in and ). This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate due to its reactive amide group and electron-donating methoxy substituents.

Properties

IUPAC Name |

2,2-dimethoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDRRCFVRXDPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367852 | |

| Record name | 2,2-dimethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83071-00-5 | |

| Record name | 2,2-dimethoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethoxyacetamide can be synthesized through the reaction of acetamide with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to promote the formation of the desired product. Another method involves the reaction of dimethyl sulfate with acetamide under basic conditions, followed by hydrolysis to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process often involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxyacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, primary amines, and substituted acetamides, depending on the specific reaction and conditions used.

Scientific Research Applications

2,2-Dimethoxyacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.

Biology: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of drugs and therapeutic agents.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-dimethoxyacetamide involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences

- This property may favor its use in reactions requiring stabilized transition states, such as Michael additions .

- Steric Considerations: Compounds like α-Diethylamino-2,6-dimethylacetanilide () exhibit bulky aromatic substituents, limiting their utility in small-molecule synthesis but enhancing binding affinity in pharmacological contexts.

- Functional Diversity: The presence of an aminophenyl group in N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide () introduces hydrogen-bonding capabilities, making it suitable for interactions with biological targets like enzymes or DNA.

Research Findings and Industrial Relevance

While direct studies on this compound are sparse in the provided evidence, insights can be extrapolated from related compounds:

- Pharmaceutical Intermediates: Derivatives like N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide () highlight the role of methoxyacetamides in designing kinase inhibitors or antimicrobial agents.

- Safety and Handling: Acetamides with methoxy groups are generally less toxic than halogenated analogs, as noted in chemical warfare agent handbooks (), though proper handling protocols are still critical.

Biological Activity

2,2-Dimethoxyacetamide (DMA) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of DMA, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

This compound is an acetamide derivative characterized by two methoxy groups attached to the carbon adjacent to the amide functional group. Its molecular formula is and it has a molecular weight of 133.15 g/mol. The presence of methoxy groups enhances its solubility and reactivity, making it a versatile compound in various chemical reactions.

Pharmacological Properties

Research indicates that DMA exhibits several pharmacological activities, including:

- Antioxidant Activity : DMA has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies suggest that DMA may reduce inflammation markers in vitro, indicating potential use in treating inflammatory conditions.

Toxicological Profile

While exploring its biological activity, it is crucial to consider the toxicological profile of DMA. The compound has been evaluated for its safety in various contexts:

- Acute Toxicity : In animal studies, high doses of DMA have resulted in liver damage and other organ toxicity. The liver appears to be the primary target organ following acute exposure .

- Chronic Exposure : Long-term exposure studies have indicated that DMA does not exhibit carcinogenic properties; however, it can cause developmental toxicity and reproductive toxicity at elevated levels .

Occupational Exposure

A study examined the urinary concentrations of DMA and its metabolite N-methylacetamide (NMA) among workers exposed to DMA in industrial settings. Results indicated significant dermal absorption and highlighted the necessity for monitoring occupational exposure to prevent adverse health effects .

Experimental Studies

In a controlled laboratory setting, researchers investigated the effects of varying concentrations of DMA on cell cultures. The findings demonstrated that lower concentrations promoted cell viability while higher concentrations led to cytotoxic effects. This duality suggests potential therapeutic applications at controlled doses while cautioning against excessive exposure .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol |

| LD50 (oral, rat) | 500 mg/kg |

| NOAEL (oral, rat) | 300 mg/kg (24 months) |

| Urinary NMA Concentration | 1.5–173.6 mg/g creatinine |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2,2-Dimethoxyacetamide, and how can reaction parameters be optimized?

- Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, acetylation of dimethoxyamine derivatives using acetyl chloride under anhydrous conditions (e.g., in THF or DCM) at 0–25°C can yield the compound. Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to acetylating agent) and monitoring reaction progress via TLC or LC-MS. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Reaction temperature and solvent polarity significantly affect yield, with lower temperatures (0–5°C) minimizing by-products like over-acetylated derivatives .

Q. What analytical techniques are recommended for characterizing this compound, and how can purity be validated?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with methoxy protons appearing as singlets at δ ~3.3–3.5 ppm and the acetamide carbonyl at δ ~170–175 ppm in ¹³C NMR. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₄H₉NO₃, theoretical m/z 119.0582). Purity validation requires High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–220 nm) or Gas Chromatography (GC) coupled with flame ionization. Residual solvents (e.g., DCM, THF) should be quantified via headspace GC-MS, adhering to ICH guidelines (<500 ppm) .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Answer : Store the compound in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent moisture absorption and degradation. Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Avoid inhalation of dust; use fume hoods for weighing and synthesis. Spills should be neutralized with inert absorbents (vermiculite) and disposed as hazardous waste. Acute toxicity data are limited, but analogous acetamides suggest moderate skin/eye irritation, necessitating immediate rinsing with water for 15 minutes upon exposure .

Advanced Research Questions

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Answer : The electron-donating methoxy groups adjacent to the acetamide carbonyl reduce electrophilicity at the carbonyl carbon, slowing nucleophilic attack. Computational studies (DFT calculations at B3LYP/6-31G* level) show a higher LUMO energy (-1.2 eV) compared to unsubstituted acetamide (-1.8 eV), indicating lower reactivity. However, under acidic conditions (e.g., HCl in methanol), protonation of the carbonyl oxygen increases electrophilicity, enabling reactions with amines to form urea derivatives. Kinetic studies (monitored via ¹H NMR) reveal a second-order dependence on amine concentration in such conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound in enzyme inhibition assays?

- Answer : Discrepancies often arise from assay conditions (pH, ionic strength) or impurity interference. For example, residual acetic acid (from synthesis) may inhibit acetylcholinesterase non-specifically. Mitigation steps include:

- Purification : Rigorous recrystallization or preparative HPLC to achieve >98% purity.

- Assay standardization : Use Tris-HCl buffer (pH 7.4) with 0.01% BSA to stabilize enzymes.

- Control experiments : Include vehicle controls (DMSO/solvent) and reference inhibitors (e.g., donepezil for acetylcholinesterase).

Statistical validation (e.g., Grubbs’ test) should identify outliers in dose-response curves (IC₅₀ values) .

Q. How can computational modeling guide the design of this compound derivatives for enhanced drug delivery?

- Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) predict interactions with lipid bilayers, optimizing logP values (~0.5–1.5) for blood-brain barrier penetration. QSAR models identify substituents (e.g., halogenation at the methyl group) that enhance binding to serum albumin (ΔG < -8 kcal/mol). Docking studies (AutoDock Vina) with cytochrome P450 enzymes (e.g., CYP3A4) assess metabolic stability. For prodrug applications, esterase-labile groups (e.g., p-nitrophenyl esters) can be introduced at the methoxy positions, as shown in analogous alkoxyacetic acid derivatives .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) software (e.g., MODDE) to map parameter interactions (temperature, solvent polarity) for yield maximization.

- Data Reproducibility : Share raw NMR/MS data in public repositories (e.g., Zenodo) with DOI linking for transparency.

- Safety Compliance : Regularly review OSHA HCS guidelines and update lab SOPs based on newly published toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.